1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
Overview
Description
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
There are some related compounds such as 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives that have been synthesized for potential anticancer activities2. However, the specific synthesis process for 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is not readily available in the retrieved data.
Molecular Structure Analysis
The molecular structure analysis of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is not explicitly mentioned in the retrieved data. However, related compounds like 1,1-Bis(p-chlorophenyl)-2-chloroethene have been studied1.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone. However, related compounds such as 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs have been investigated for their effect on the replication of hepatitis-C virus (HCV) in HepG2 hepatocellular carcinoma cell line3.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone are not explicitly mentioned in the retrieved data. However, related compounds such as 1,2-Bis(4-chlorophenyl)ethanone have been studied. It has a molecular weight of 265.1 g/mol and is insoluble in water5.Scientific Research Applications
Synthesis of Cyclic Peroxides and Other Compounds
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone has been utilized in the synthesis of cyclic peroxides. A study demonstrated the formation of these peroxides through reactions involving alkenes, active methylene compounds, and molecular oxygen in the presence of manganese(II and III) (Qian et al., 1992). Similar compounds were also synthesized using tris(2,4-pentanedionato)manganese(III) and manganese(III) acetate (Nishino et al., 1991).
Photochromic and Fluorescent Properties
The compound has been explored for its photochromic properties. Research on substituted bis(2,5-dimethyl-3-thienyl)furans based on 1,2-bis(2,5-dimethyl-3-thienyl)-2-hydroxyethanone revealed that structures containing the ethene fragment in the furan or furopyrimidine system exhibit photochromism and fluorescence (Krayushkin et al., 2001).
Intermediate in Chemical Synthesis
The compound serves as an intermediate in the synthesis of various chemicals. It has been used in the preparation of antimicrobial agents and in studying the chemical reactivity of related compounds (Rashad et al., 2013). Additionally, it has applications in the synthesis of electronic transport materials in thin films (Rusu et al., 2007).
Research in Polymer and Material Science
This chemical is significant in the field of polymer and material science. For example, its derivatives have been used in the synthesis of photoluminescent polymers with hydrogen-bonding pendant chains (Sierra & Lahti, 2004), and in the preparation of sulfonated block copolymers for fuel-cell applications (Bae et al., 2009).
Environmental Applications
The compound is also relevant in environmental studies, such as in the bioremediation of bisphenol A using reverse micelles systems (Chhaya & Gupte, 2013), and in the dechlorination of DDT and its metabolites (Ukisu, 2008).
Safety And Hazards
The safety and hazards of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone are not explicitly mentioned in the retrieved data. However, related compounds such as 1,2-Bis(4-chlorophenyl)diazene have been studied. It is toxic by skin absorption and may cause slight irritation of the skin6.
Future Directions
The future directions of research on 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone are not explicitly mentioned in the retrieved data. However, related compounds such as spirocycles have been studied for their potential in drug discovery and development7.
Please note that the information provided is based on the available data and there might be more recent studies or data not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
1,2-bis(4-chlorophenyl)-2-hydroxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXPESOPEKJXJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277014 | |
Record name | 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | |
CAS RN |
4254-20-0 | |
Record name | Benzoin,4'-dichloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoin,4'-dichloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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